6-Tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
CAS No.: 793678-84-9
Cat. No.: VC6881252
Molecular Formula: C19H22FNOS
Molecular Weight: 331.45
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 793678-84-9 |
---|---|
Molecular Formula | C19H22FNOS |
Molecular Weight | 331.45 |
IUPAC Name | (2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(3-fluorophenyl)methanone |
Standard InChI | InChI=1S/C19H22FNOS/c1-19(2,3)12-7-8-14-15(10-12)23-18(21)16(14)17(22)11-5-4-6-13(20)9-11/h4-6,9,12H,7-8,10,21H2,1-3H3 |
Standard InChI Key | QMNUABQTEYKEST-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)C3=CC(=CC=C3)F)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a 4,5,6,7-tetrahydro-1-benzothiophene scaffold, a partially saturated bicyclic system that combines aromatic and aliphatic properties. Key substituents include:
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A tert-butyl group at position 6, enhancing steric bulk and metabolic stability .
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A 3-fluorobenzoyl moiety at position 3, introducing electronic effects through fluorine's strong electronegativity.
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An amine group at position 2, providing potential hydrogen-bonding sites for molecular interactions .
The IUPAC name reflects this substitution pattern: 6-tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine.
Physicochemical Properties
Based on structural analogs from PubChem and Ambeed , key properties include:
Property | Value/Range |
---|---|
Molecular Formula | C₂₀H₂₃FN₂OS |
Molecular Weight | ~366.48 g/mol |
LogP (Partition Coeff.) | 3.8–4.2 (predicted) |
Solubility | <1 mg/mL in aqueous media |
Hydrogen Bond Donors | 2 (amine, benzamide NH) |
The tert-butyl group contributes to increased hydrophobicity (LogP >3), while the fluorine atom modulates electronic properties through inductive effects.
Synthetic Methodologies
Core Scaffold Construction
Synthesis typically begins with the preparation of the tetrahydrobenzothiophene core via:
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Cyclization reactions: Thiophene ring formation using sulfur sources under controlled temperatures (80–120°C) .
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Hydrogenation: Partial saturation of benzothiophene precursors to achieve the tetrahydro configuration .
Functionalization Steps
Critical substitution reactions include:
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Friedel-Crafts acylation: Introduction of the 3-fluorobenzoyl group at position 3 using AlCl₃ catalysis.
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Buchwald-Hartwig amination: Installation of the amine group at position 2 under palladium catalysis .
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Alkylation: tert-Butyl group addition via SN2 reactions with tert-butyl bromide .
Reaction yields for multi-step syntheses of similar compounds range from 15–35%, necessitating purification by column chromatography .
Biological Evaluation and Research Findings
Enzymatic Inhibition Profiles
In vitro studies of structural analogs demonstrate:
Target Enzyme | IC₅₀ (μM) | Mechanism |
---|---|---|
Cyclooxygenase-2 (COX-2) | 0.12 | Competitive inhibition |
Tyrosine Kinase Bcr-Abl | 1.45 | ATP-binding site blockade |
HDAC6 | 0.89 | Zinc chelation |
Data adapted from PMC studies show fluorine substitution enhances target affinity through polar interactions.
Pharmacokinetic Properties
Key ADME parameters for benzothiophene derivatives:
Parameter | Value |
---|---|
Plasma Protein Binding | 92–95% |
Metabolic Stability | t₁/₂ = 45 min (human liver microsomes) |
CYP3A4 Inhibition | Moderate (IC₅₀ = 8.3 μM) |
The tert-butyl group extends half-life by reducing oxidative metabolism , while fluorine substitution minimizes first-pass glucuronidation .
Challenges and Future Directions
Current limitations include:
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Low aqueous solubility requiring nanoformulation strategies
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Moderate metabolic stability in preclinical models
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Synthetic complexity limiting large-scale production
Emerging research focuses on:
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